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Compound of Interest

Compound Name: 4'-Methylchrysoeriol

Cat. No.: B1599014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4'-
Methylchrysoeriol and its analogs, with a focus on their anticancer and anti-inflammatory

properties. Due to the limited availability of specific studies on 4'-Methylchrysoeriol, this guide

draws comparisons from its parent compound, chrysoeriol (Luteolin-3'-O-methyl ether), and

other closely related flavonoid analogs. The information presented herein is intended to guide

researchers in the design and development of novel therapeutic agents based on the flavonoid

scaffold.

Comparative Analysis of Biological Activity
The biological activity of flavonoid analogs is highly dependent on their substitution patterns.

The following tables summarize the available quantitative data on the anticancer and anti-

inflammatory activities of chrysoeriol and related compounds.

Anticancer Activity
The cytotoxic effects of chrysoeriol and its analogs have been evaluated against various cancer

cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a

compound's potency.
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Compound Structure Cell Line IC50 (µM) Reference

Chrysoeriol

5,7,4'-trihydroxy-

3'-

methoxyflavone

A549 (Lung) 15 [1]

HL-60

(Leukemia)

Selective

Cytotoxicity
[1]

AGS (Gastric) 56.35 [1]

Luteolin

5,7,3',4'-

tetrahydroxyflavo

ne

A549 (Lung) >100 [2]

Diosmetin

5,7,3'-trihydroxy-

4'-

methoxyflavone

-
No antimicrobial

activity
[2]

4'-

Methylchrysoerio

l

5,7-dihydroxy-

3',4'-

dimethoxyflavon

e

-

Potent inhibitor

of P450 1B1

(IC50 = 19 nM)

[3]

Note: IC50 values can vary between different studies due to variations in experimental

conditions, such as cell density and incubation time.

Anti-inflammatory Activity
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit

the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.
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Compound Assay Cell Line Activity Reference

Chrysoeriol
Inhibition of NO

production
RAW 264.7 Potent [4]

Inhibition of

COX-2

expression

RAW 264.7 Significant [4]

3',4'-

Dihydroxyflavone

Inhibition of NO

production
RAW 264.7 IC50 = 9.61 µM [5]

Luteolin
Inhibition of NO

production
RAW 264.7 IC50 = 16.90 µM [5]

Structure-Activity Relationship (SAR) Insights
Based on the available data, several key structural features influence the biological activity of

chrysoeriol and its analogs:

Hydroxylation vs. Methoxylation: The presence and position of hydroxyl (-OH) and methoxy

(-OCH3) groups are critical.

The di-OH substitution at the 3' and 4' positions of the B-ring is important for peroxyl

radical absorbing activity.[6]

O-methylation of hydroxyl groups can inactivate both antioxidant and prooxidant activities.

[6] However, methylation can also improve bioavailability.[7]

In a study comparing luteolin, chrysoeriol (3'-O-methylated luteolin), and diosmetin (4'-O-

methylated luteolin), chrysoeriol showed the best antimicrobial activity, suggesting that

methylation at the 3'-position is favorable for this specific activity, while methylation at the

4'-position (diosmetin) led to a loss of activity.[2]

C2-C3 Double Bond: The double bond in the C-ring, in conjugation with the 4-keto group, is

a common feature in active flavonoids and is thought to be important for their anti-

inflammatory activity.[5]
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4'-Position Substitution: While direct SAR studies on a series of 4'-Methylchrysoeriol
analogs are lacking, the comparison between chrysoeriol and diosmetin highlights the

sensitivity of biological activity to the methylation pattern on the B-ring. The potent inhibitory

activity of 4'-Methylchrysoeriol against cytochrome P450 1B1 suggests that di-methylation

at the 3' and 4' positions can confer specific and potent bioactivity.[3]

Experimental Protocols
Synthesis of Chrysoeriol Analogs
A general method for the synthesis of hydroxylated flavones like chrysoeriol is the modified

Baker-Venkataraman transformation.[8] This three-step process generally involves:

Esterification: A substituted o-hydroxyacetophenone is esterified with a substituted benzoic

acid anhydride or acid chloride.

Baker-Venkataraman Rearrangement: The resulting ester undergoes a base-catalyzed

rearrangement to form a 1,3-diketone.

Cyclization: Acid-catalyzed cyclization of the diketone yields the flavone skeleton.

Substitutions on the A and B rings can be introduced on the starting materials (acetophenone

and benzoic acid derivatives) to generate a library of analogs. Methylation of hydroxyl groups is

typically achieved using reagents like dimethyl sulfate or methyl iodide in the presence of a

base.

MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple

formazan product. The amount of formazan produced is proportional to the number of living

cells.

Protocol:
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Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere

overnight.

Compound Treatment: Treat the cells with various concentrations of the test compounds

(e.g., 4'-Methylchrysoeriol analogs) and a vehicle control (e.g., DMSO). Include a positive

control (e.g., doxorubicin).

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan

crystal formation.

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570

nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control and determine the IC50 value.

Visualizing Molecular Pathways and Workflows
Chrysoeriol's Anti-inflammatory Signaling Pathway
Chrysoeriol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB

signaling pathway.[4]
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Caption: Simplified NF-κB signaling pathway and the inhibitory action of Chrysoeriol.
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Experimental Workflow for SAR Studies
The general workflow for conducting structure-activity relationship studies of novel compounds

is outlined below.

Design & Synthesis

Biological Screening

Data Analysis

Analog Design Chemical Synthesis Purification & Characterization

Cytotoxicity Assay
(e.g., MTT)

Anti-inflammatory Assay
(e.g., NO inhibition)

SAR Analysis Lead Optimization

Click to download full resolution via product page

Caption: General workflow for structure-activity relationship (SAR) studies.

Conclusion
The structure-activity relationships of 4'-Methylchrysoeriol and its analogs are complex, with

the pattern of hydroxylation and methoxylation on the flavonoid scaffold playing a crucial role in

their biological activities. While systematic studies on a series of 4'-Methylchrysoeriol analogs

are currently limited, the available data on chrysoeriol and related flavonoids provide valuable

insights for the rational design of new anticancer and anti-inflammatory agents. Further

research focusing on the systematic modification of the 4'-Methylchrysoeriol structure and

comprehensive biological evaluation is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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